molecular formula C14H16S2Sn B14747556 Stannane, bis(phenylthio)dimethyl- CAS No. 4848-63-9

Stannane, bis(phenylthio)dimethyl-

Cat. No.: B14747556
CAS No.: 4848-63-9
M. Wt: 367.1 g/mol
InChI Key: UDZKDBGPPKFQIT-UHFFFAOYSA-L
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Description

Stannane, bis(phenylthio)dimethyl- is an organotin compound characterized by a central tin atom bonded to two methyl groups and two phenylthio (S–C₆H₅) ligands. Its molecular formula is C₁₄H₁₆S₂Sn, with a molecular weight of 375.1 g/mol. Organotin compounds like this are widely studied for their applications in catalysis, polymer synthesis, and materials science due to their unique electronic and steric properties .

Properties

CAS No.

4848-63-9

Molecular Formula

C14H16S2Sn

Molecular Weight

367.1 g/mol

IUPAC Name

dimethyl-bis(phenylsulfanyl)stannane

InChI

InChI=1S/2C6H6S.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H3;/q;;;;+2/p-2

InChI Key

UDZKDBGPPKFQIT-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stannane, bis(phenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with thiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Stannane, bis(phenylthio)dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions where the phenylthio

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Organotin compounds vary significantly based on substituents attached to the tin center. Below is a comparative analysis of bis(phenylthio)dimethylstannane and its analogs:

Table 1: Structural Comparison of Selected Organotin Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Tin Key Features
Stannane, bis(phenylthio)dimethyl- C₁₄H₁₆S₂Sn 375.1 2 × CH₃, 2 × S–C₆H₅ Moderate steric bulk; electron-rich S ligands
Diphenylbis(phenylthio)stannane C₂₄H₂₀S₂Sn 491.3 2 × C₆H₅, 2 × S–C₆H₅ High steric hindrance; aromatic stability
Bis(p-chlorophenylthio)dimethyltin C₁₄H₁₄Cl₂S₂Sn 436.0 2 × CH₃, 2 × S–C₆H₄Cl Electron-withdrawing Cl groups; increased toxicity
Tributyl(1-propynyl)stannane C₁₅H₃₀Sn 305.1 3 × C₄H₉, 1 × C≡CH Linear alkyl chains; used in catalysis
Bis(dibutyldithiocarbamato)dimethyltin C₁₈H₃₆N₂S₄Sn 527.3 2 × CH₃, 2 × S–C(=S)–N(C₄H₉)₂ Dithiocarbamate ligands; enhanced thermal stability

Electronic and Steric Effects

  • Bis(phenylthio)dimethylstannane : The phenylthio groups provide electron-rich sulfur atoms, enhancing nucleophilicity at the tin center. Methyl substituents offer minimal steric hindrance, making this compound more reactive in cross-coupling reactions compared to bulkier analogs .
  • Diphenylbis(phenylthio)stannane : The diphenyl groups increase steric bulk, reducing reactivity but improving stability in polymer matrices .
  • Chlorinated Analogs : Electron-withdrawing chlorine atoms (e.g., in bis(p-chlorophenylthio)dimethyltin) polarize the tin–sulfur bond, altering redox properties and increasing toxicity .

Toxicity and Environmental Impact

Organotin compounds are notorious for their toxicity, which varies with substituents:

Table 2: Toxicity Data of Selected Organotin Compounds
Compound Name Toxicity Profile (LD₅₀) Ecological Impact (Aquatic Toxicity)
Bis(phenylthio)dimethylstannane Data not available Likely moderate (similar to non-halogenated stannanes)
Bis(p-chlorophenylthio)dimethyltin IV-mouse: 56 mg/kg High (chlorinated byproducts persist in water)
Bis[(2-ethylhexanoyl)oxy]dimethylstannane Not tested EC₅₀ (Daphnia magna): 39 mg/L
Hexaphenyldistannoxane Low acute toxicity Low solubility reduces environmental risk
  • Non-Halogenated Analogs: Generally less toxic but still require careful handling due to tin’s inherent environmental persistence .

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